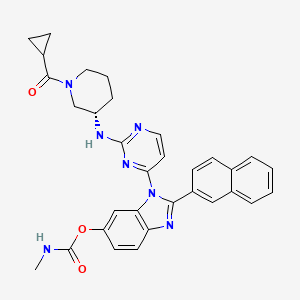
JNK3 inhibitor-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JNK3 inhibitor-7 is a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family. JNK3 is primarily expressed in the brain and is involved in the pathogenesis of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease . The inhibition of JNK3 has shown promise in neuroprotection by reducing neuronal apoptosis and oxidative stress .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of JNK3 inhibitor-7 typically involves the modification of a benzimidazole scaffold with various aryl groups and hydroxylation. . The synthetic route may include steps such as:
- Formation of the benzimidazole core.
- Introduction of aryl groups through substitution reactions.
- Hydroxylation at specific positions to enhance binding affinity.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy.
Análisis De Reacciones Químicas
Types of Reactions: JNK3 inhibitor-7 undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups to enhance binding affinity.
Substitution: Introduction of aryl groups to the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Substitution: Aryl halides and suitable bases under reflux conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated and aryl-substituted benzimidazole derivatives, which exhibit high selectivity and potency towards JNK3 .
Aplicaciones Científicas De Investigación
JNK3 inhibitor-7 has a wide range of scientific research applications, including:
Mecanismo De Acción
JNK3 inhibitor-7 exerts its effects by inhibiting the phosphorylation of c-Jun, a key component of the activator protein-1 (AP-1) transcription factor complex . This inhibition prevents the activation of downstream apoptotic pathways, thereby reducing neuronal cell death. The compound interacts with the JNK3 active site through hydrogen bonding and hydrophobic interactions, enhancing its selectivity and potency .
Comparación Con Compuestos Similares
JNK1 and JNK2 Inhibitors: These inhibitors target other isoforms of c-Jun N-terminal kinase but lack the selectivity for JNK3.
Pan-JNK Inhibitors: These inhibitors target all isoforms of JNK but may have off-target effects and reduced specificity.
Uniqueness of JNK3 Inhibitor-7: this compound is unique due to its high selectivity for JNK3 over other isoforms, making it a promising candidate for neuroprotective therapies with minimal off-target effects .
Propiedades
Fórmula molecular |
C32H31N7O3 |
|---|---|
Peso molecular |
561.6 g/mol |
Nombre IUPAC |
[3-[2-[[(3S)-1-(cyclopropanecarbonyl)piperidin-3-yl]amino]pyrimidin-4-yl]-2-naphthalen-2-ylbenzimidazol-5-yl] N-methylcarbamate |
InChI |
InChI=1S/C32H31N7O3/c1-33-32(41)42-25-12-13-26-27(18-25)39(29(36-26)23-11-8-20-5-2-3-6-22(20)17-23)28-14-15-34-31(37-28)35-24-7-4-16-38(19-24)30(40)21-9-10-21/h2-3,5-6,8,11-15,17-18,21,24H,4,7,9-10,16,19H2,1H3,(H,33,41)(H,34,35,37)/t24-/m0/s1 |
Clave InChI |
UVXXVTKNDYEVAL-DEOSSOPVSA-N |
SMILES isomérico |
CNC(=O)OC1=CC2=C(C=C1)N=C(N2C3=NC(=NC=C3)N[C@H]4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6 |
SMILES canónico |
CNC(=O)OC1=CC2=C(C=C1)N=C(N2C3=NC(=NC=C3)NC4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


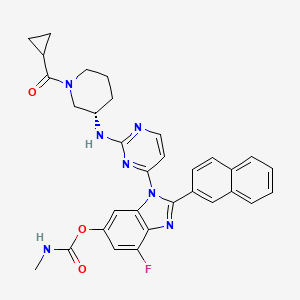
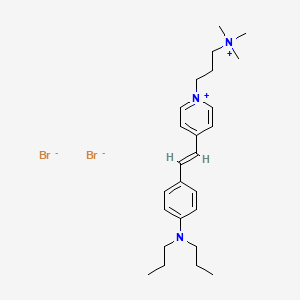
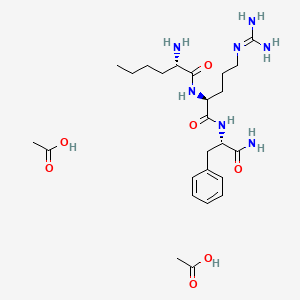
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
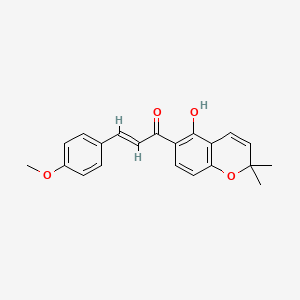
![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)
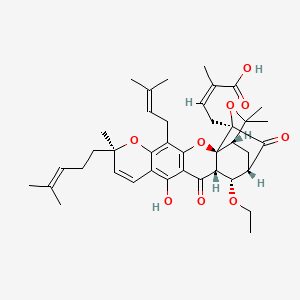
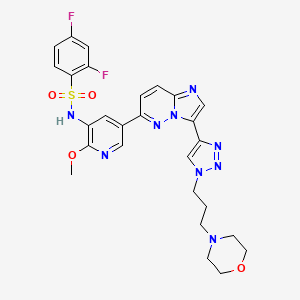
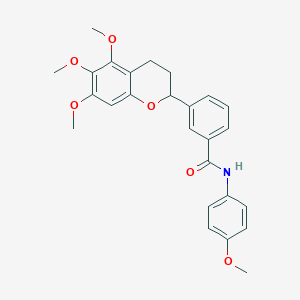
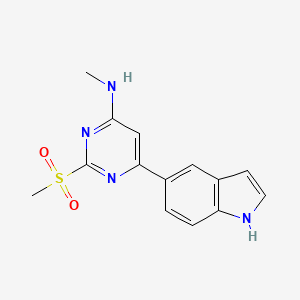
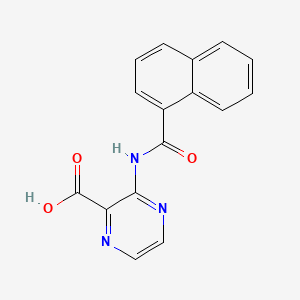
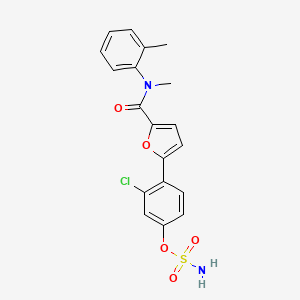
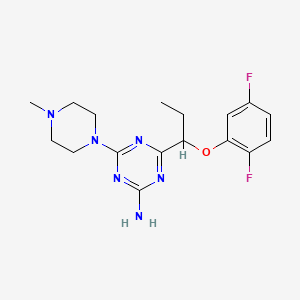
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12391453.png)
